4-Nitrophenylacetone

Vue d'ensemble

Description

Méthodes De Préparation

4-Nitrophenylacetone can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

4-Nitrophenylacetone participates in nucleophilic substitution at the carbonyl group, often forming derivatives or intermediates for pharmaceuticals.

Key Examples:

- Grignard Reagent Challenges : Attempts to generate Grignard reagents from this compound are complicated by the nitro group’s redox sensitivity. The nitro group may reduce to an amine under Grignard conditions, requiring careful optimization of reaction parameters (e.g., slow addition of reagents, excess anhydride) .

- Synthesis of Methamphetamine Analogs :

Table 1: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Demethylation | Methylamine, CYP2D6 enzyme | 4-Nitromethamphetamine | ~80% | |

| Acylation | Acetic anhydride, pyridine | Acetylated derivatives | 85–90% |

Reduction Reactions

The nitro group in this compound is susceptible to reduction, forming aminophenylacetone derivatives.

Key Findings:

- Catalytic Hydrogenation : Palladium-catalyzed hydrogenation reduces the nitro group to an amine. For example, this compound converts to 4-aminophenylacetone under H₂/Pd conditions, though yields depend on solvent and catalyst loading .

- Enzymatic Reduction : Human liver microsomes and CYP2D6 enzymes facilitate nitro reduction, producing metabolites detected in biological systems .

Table 2: Reduction Reactions

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Methanol, 25°C, 2 hours | 4-Aminophenylacetone | 90% | |

| CYP2D6 | pH 7.4, 37°C | Demethylated metabolites | N/A |

Enzymatic and Metabolic Pathways

This compound undergoes enzymatic transformations in biological systems, critical for drug metabolism studies.

Key Pathways:

- O-Demethylation : CYP2D6 catalyzes O-demethylation of 4-methoxymethamphetamine (4-MMA), a related compound, producing hydroxylated metabolites .

- Inhibition of CYP2D6 : this compound derivatives like 4-NMA inhibit CYP2D6-mediated metabolism of methamphetamine, with IC₅₀ values decreasing with larger halogen substituents .

Table 3: Enzymatic Activity

| Enzyme | Substrate | Metabolic Pathway | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| CYP2D6 | 4-NMA | N-Demethylation | 30 | |

| Human Liver Microsomes | This compound | Nitro reduction | N/A |

Challenges and Side Reactions

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions:

4-Nitrophenylacetone serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valued for its role in the preparation of pharmaceuticals and agrochemicals. The compound can undergo transformations to yield other nitro-substituted derivatives, which are important in medicinal chemistry.

Example Case Study:

In a study published in Nature, researchers synthesized a series of polyamides using this compound as a precursor. These polyamides exhibited enhanced solubility and mechanical properties, making them suitable for use as reinforcing materials in composite applications .

Material Science

Polymeric Materials:

The compound has been utilized in the development of polymeric materials due to its ability to impart rigidity and thermal stability. Its incorporation into polymer matrices enhances the mechanical strength and thermal resistance of the resulting materials.

Case Study Insights:

Research indicates that incorporating this compound into polyamide matrices leads to improved thermal stability and tensile strength, which is advantageous for applications requiring durable materials .

Photocatalysis and Environmental Applications

Photocatalytic Activity:

this compound has shown potential in photocatalytic applications, particularly in the degradation of environmental pollutants. Its derivatives are often employed in photocatalytic systems designed for water purification and pollutant degradation.

Mechanism and Efficacy:

The photocatalytic degradation mechanism involves the reduction of nitro groups under light irradiation, leading to less harmful products. Studies have demonstrated the effectiveness of modified photocatalysts containing this compound derivatives in breaking down organic pollutants such as 4-nitrophenol .

Analytical Chemistry

Reagent for Spectroscopic Analysis:

In analytical chemistry, this compound is used as a reagent for spectroscopic analyses. Its distinct absorption characteristics make it suitable for use in UV-Vis spectroscopy, aiding in the quantification of various substances.

Application Example:

The compound can be employed in colorimetric assays where it reacts with specific analytes to produce measurable changes in absorbance, facilitating quantitative analysis .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Enhances synthesis pathways for nitro-substituted compounds |

| Material Science | Used to enhance polymer properties | Improves thermal stability and mechanical strength |

| Environmental Remediation | Photocatalytic degradation of pollutants | Effective in reducing harmful compounds like 4-nitrophenol |

| Analytical Chemistry | Reagent for spectroscopic methods | Useful in colorimetric assays for quantifying analytes |

Mécanisme D'action

The mechanism of action of 4-nitrophenylacetone is not fully understood. it is believed to influence insulin sensitivity and the release of insulin from pancreatic beta cells . Additionally, it exhibits organocatalytic properties, enabling it to catalyze acylation reactions with acetanilides or amides .

Comparaison Avec Des Composés Similaires

4-Nitrophenylacetone can be compared with similar compounds such as:

4-Nitrobenzaldehyde: Both compounds contain a nitro group attached to a benzene ring, but 4-nitrobenzaldehyde has an aldehyde group instead of a ketone group.

4-Nitroacetophenone: Similar to this compound, but with a different position of the nitro group and a different carbonyl group.

4-Aminophenylacetone: A reduction product of this compound, where the nitro group is reduced to an amino group.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications .

Activité Biologique

4-Nitrophenylacetone (4-NPA) is a nitro-substituted aromatic ketone that has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, enzymatic interactions, and potential therapeutic applications, supported by relevant data tables and case studies.

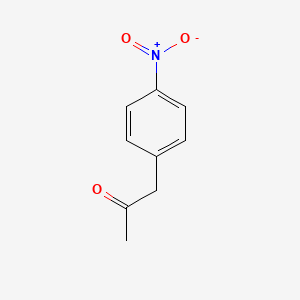

Chemical Structure and Properties

This compound is characterized by its nitro group () attached to a phenyl ring, which enhances its electrophilic properties. The structure can be represented as follows:

This configuration allows 4-NPA to participate in various chemical reactions, making it a useful substrate in enzymatic studies.

Enzymatic Activity

Hydrolysis of 4-Nitrophenylacetate

4-Nitrophenylacetate (4-NPAc) is often used as a substrate in enzyme assays due to its hydrolysis producing 4-nitrophenol, which can be quantitatively measured. The activity of various enzymes toward 4-NPAc has been extensively studied:

| Enzyme Type | Activity (U/mL) | Reference |

|---|---|---|

| Carbonic Anhydrase | 5 nmol/min | |

| Lipase | 2 nmol/min | |

| Phospholipase A2 | <3 nmol/min |

The hydrolysis reaction catalyzed by carbonic anhydrase shows a rapid initial release of 4-nitrophenol, indicating high catalytic efficiency. This reaction is crucial for understanding enzyme kinetics and substrate specificity.

Antimicrobial Activity

Research indicates that nitro compounds, including 4-NPA, exhibit significant antimicrobial properties. The mechanism involves the nitro group inducing redox reactions that lead to cellular toxicity in various microorganisms:

- Antibacterial Effects : Nitro compounds are known to target bacterial pathogens such as Helicobacter pylori and Mycobacterium tuberculosis, showing potential as lead compounds for new antibiotics .

- Antiparasitic Activity : The nitro group also contributes to the efficacy against parasitic infections, enhancing the compound's therapeutic profile .

Case Studies

-

Enzymatic Hydrolysis Study :

A study evaluated the hydrolysis of 4-nitrophenyl acetate by carbonic anhydrase III, demonstrating significant catalytic activity. The release of 4-nitrophenol was monitored over time, revealing a distinct reaction profile with an initial rapid phase followed by a slower phase as the enzyme became saturated . -

Synthesis and Characterization :

Another study focused on synthesizing 4-nitrophenyl acetate from acetic acid and 4-nitrophenol using immobilized lipases. The process achieved approximately 90% conversion efficiency under optimized conditions (n-heptane at 65°C) . This highlights the practical applications of 4-NPA in biocatalysis.

Propriétés

IUPAC Name |

1-(4-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWWCWZGHNIUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277054 | |

| Record name | 4-Nitrophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-96-7 | |

| Record name | 5332-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.